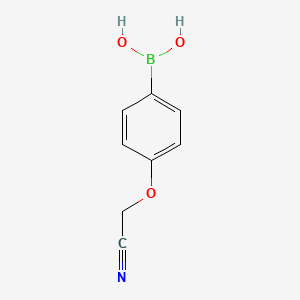

(4-(Cyanomethoxy)phenyl)boronic acid

描述

属性

IUPAC Name |

[4-(cyanomethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJPNYHKHSLHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620078 | |

| Record name | [4-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-23-5 | |

| Record name | B-[4-(Cyanomethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Cyanomethoxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Mechanistic Studies of 4 Cyanomethoxy Phenyl Boronic Acid

Comprehensive Analysis of Boron-Carbon Bond Reactivity

The boron-carbon (B-C) bond in arylboronic acids is the cornerstone of their synthetic utility. Its reactivity is characterized by a susceptibility to transmetalation with transition metal catalysts and cleavage under oxidative conditions.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, extensively used to synthesize biaryls, styrenes, and polyolefins. libretexts.org (4-(Cyanomethoxy)phenyl)boronic acid serves as a versatile coupling partner in these transformations, reacting with a variety of organic halides or triflates. The general catalytic cycle involves three primary steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. For a substrate like this compound, the electronic properties of the cyanomethoxy group play a crucial role in modulating the reaction's progress.

The selection of the catalytic system is critical for achieving high yields and turnover numbers (TON) in Suzuki-Miyaura reactions. nih.gov Palladium complexes are the most common catalysts, with their efficacy being significantly enhanced by the choice of ligand. libretexts.org Ligands stabilize the palladium center and modulate its electronic and steric properties, which in turn influences the rates of the key steps in the catalytic cycle. nih.govenscm.fr

For arylboronic acids, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps. nih.govacs.org The presence of the cyanomethoxy group, which has both electron-donating (oxygen ether) and electron-withdrawing (cyanomethyl) characteristics, requires a well-balanced catalytic system.

Below is a table summarizing representative catalytic systems and the observed effects of different ligands on the Suzuki-Miyaura coupling of substituted arylboronic acids, which are applicable to this compound.

| Catalyst/Precatalyst | Ligand | Key Characteristics & Effects | Typical Substrates |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Classical, versatile catalyst system. Effective for a wide range of aryl bromides and iodides. May require higher temperatures for less reactive substrates. | Aryl iodides, bromides |

| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Electron-rich, bulky dialkylbiaryl phosphines. nih.gov Enhance catalytic activity, allowing for lower catalyst loadings, room temperature reactions, and the use of less reactive aryl chlorides. acs.org | Aryl chlorides, bromides, triflates |

| [Pd(IPr)(allyl)Cl] | N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | Strong σ-donors, form very stable Pd complexes. Highly active for coupling challenging substrates, including those with steric hindrance or deactivating groups. nih.gov | Sterically hindered and electron-poor aryl halides |

| Pd/C | Ligand-Free | Heterogeneous catalyst. Offers advantages in terms of easy separation, reusability, and often milder reaction conditions (e.g., aqueous media). mdpi.com | Aryl bromides and iodides |

Microwave irradiation has emerged as a valuable tool in organic synthesis for accelerating reaction rates. In the context of Suzuki-Miyaura coupling, microwave heating can dramatically reduce reaction times from hours to minutes. This is attributed to the efficient and rapid heating of the polar solvent and reactants, leading to higher effective temperatures and increased reaction kinetics.

For this compound, microwave-assisted protocols offer a rapid and efficient method for coupling with various aryl halides. The conditions typically involve a palladium catalyst, a suitable base, and a high-boiling point polar solvent that absorbs microwave energy effectively.

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Catalyst | Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, SPhos) | Provides a stable and active catalytic system under thermal conditions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. Choice depends on substrate compatibility. |

| Solvent | DMF, Dioxane/H₂O, Toluene/EtOH | Polar solvents are required for efficient energy absorption from microwaves. |

| Temperature | 100-150 °C | Higher temperatures achieved rapidly, accelerating the reaction. |

| Time | 5-30 minutes | Significant reduction compared to conventional heating (hours). |

A significant side reaction and, in some contexts, a useful transformation of arylboronic acids is the oxidative cleavage of the B-C bond, often termed oxidative deboronation. This reaction typically converts the arylboronic acid to the corresponding phenol (B47542). The process is generally mediated by an oxidizing agent, such as hydrogen peroxide, or can be catalyzed by transition metals in the presence of an oxidant. nih.govmdpi.com

The mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom. This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, leading to a boronate ester intermediate which is then hydrolyzed to the phenol and boric acid. nih.gov Reactive oxygen species (ROS) have been shown to facilitate this cleavage, which can be a deactivation pathway in biological systems or a competing reaction during cross-coupling if oxygen is not excluded. acs.org The susceptibility of this compound to oxidative cleavage is influenced by the electronic nature of the cyanomethoxy substituent.

Suzuki-Miyaura Cross-Coupling Reactions and Variants

Role of the Cyanomethoxy Moiety in Influencing Reactivity

The cyanomethoxy group (-OCH₂CN) at the para-position of the phenyl ring exerts a notable influence on the reactivity of the boronic acid functional group through a combination of inductive and resonance effects.

The electronic effect of a substituent on an arylboronic acid directly impacts the Lewis acidity of the boron atom. researchgate.net This, in turn, affects the rates of key steps in catalytic cycles and the susceptibility to side reactions like protodeboronation or oxidation. nih.gov

The cyanomethoxy group possesses a dual electronic nature:

Resonance Effect (+R): The oxygen atom, being directly attached to the aromatic ring, can donate a lone pair of electrons into the π-system. This electron-donating resonance effect increases the electron density on the aromatic ring and, to some extent, on the boron atom.

Inductive Effect (-I): The electronegative oxygen atom and the adjacent electron-withdrawing nitrile group (-CN) exert a strong inductive pull on the electron density through the sigma bonds. This effect decreases the electron density on the boron atom, thereby increasing its Lewis acidity.

| Electronic Effect | Origin | Impact on Boron Center | Consequence for Reactivity |

|---|---|---|---|

| Resonance Donation (+R) | Oxygen lone pair delocalization into the phenyl ring | Slightly increases electron density | Can stabilize the organopalladium intermediate |

| Inductive Withdrawal (-I) | Electronegativity of the oxygen and nitrile group | Decreases electron density, increases Lewis acidity | Facilitates transmetalation; may increase susceptibility to nucleophilic attack and side reactions (e.g., protodeboronation, oxidation) |

| Net Effect | Balanced, but with a significant electron-withdrawing character | Moderately increased Lewis acidity compared to simple alkoxy-substituted analogs | Generally good reactivity in Suzuki-Miyaura coupling, but requires optimized conditions to minimize side reactions. |

Influence on Lewis Acidity and Boronate Ester Formation

The cyanomethoxy group, possessing a notable electron-withdrawing character, is anticipated to enhance the Lewis acidity of the boron center in this compound. This increased acidity has a direct impact on the equilibrium and kinetics of boronate ester formation, a reaction of fundamental importance in various chemical and biological applications.

The Lewis acidity of a boronic acid is quantified by its pKa value, which reflects the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species in aqueous solution. For phenylboronic acids, this equilibrium is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups stabilize the negatively charged boronate form, thereby lowering the pKa and increasing the compound's acidity.

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids

| Compound | Substituent (para) | Hammett Constant (σp) | Experimental pKa |

|---|---|---|---|

| Phenylboronic acid | -H | 0.00 | ~8.8 |

| (4-Nitrophenyl)boronic acid | -NO2 | 0.78 | ~7.1 |

| (4-Chlorophenyl)boronic acid | -Cl | 0.23 | ~8.2 |

| (4-Methoxyphenyl)boronic acid | -OCH3 | -0.27 | ~9.2 |

| This compound | -OCH2CN | (Estimated) | (Predicted < 8.8) |

Note: The Hammett constant for the cyanomethoxy group is not widely reported and is thus estimated based on related substituents. The pKa for this compound is a prediction based on electronic effects.

Table 2: Expected Kinetic Effects on Boronate Ester Formation

| Parameter | Influence of para-Cyanomethoxy Group | Rationale |

|---|---|---|

| Rate of Esterification (k_f) | Increased (at a given pH below the pKa of phenylboronic acid) | Higher concentration of the reactive boronate species due to lower pKa. |

| Equilibrium Constant (K_eq) | Increased | Stabilization of the tetrahedral boronate ester product by the electron-withdrawing substituent. |

| Rate of Hydrolysis (k_r) | Decreased | Increased stability of the boronate ester. |

This table represents predicted trends based on established principles of boronic acid reactivity.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its application in various chemical syntheses and for the design of novel functional molecules. Computational chemistry and spectroscopic techniques are powerful tools for elucidating these intricate pathways and identifying transient intermediates.

Computational Chemistry and Molecular Dynamics Simulations of Reaction Pathways

Although specific computational studies focused exclusively on this compound are limited, the well-established methodologies applied to other substituted phenylboronic acids provide a framework for understanding its behavior. Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structures of reactants, transition states, and products for key transformations such as Suzuki-Miyaura cross-coupling or Chan-Lam amination.

These computational models can provide valuable insights into the reaction energy profiles, activation barriers, and the influence of the cyanomethoxy substituent on the stability of intermediates. For instance, in the Suzuki-Miyaura reaction, the electron-withdrawing nature of the cyanomethoxy group is expected to affect the transmetalation step, which is often the rate-determining step of the catalytic cycle. Molecular dynamics simulations can further complement these static DFT calculations by providing a dynamic picture of the reaction, including the role of solvent molecules and the conformational flexibility of the reactants and intermediates.

Table 3: Key Parameters from Hypothetical Computational Studies

| Reaction | Parameter | Predicted Influence of para-Cyanomethoxy Group |

|---|---|---|

| Suzuki-Miyaura Coupling | Activation Energy of Transmetalation | Potentially lowered |

| Stability of the Arylpalladium Intermediate | Modified | |

| Boronate Ester Formation | Energy of the Tetrahedral Intermediate | Stabilized |

| Reaction Pathway Energetics | Favorable for ester formation |

These predictions are based on the expected electronic effects of the cyanomethoxy substituent and general knowledge of these reaction mechanisms.

Spectroscopic Probing of Reaction Intermediates

The direct observation and characterization of transient reaction intermediates are paramount for confirming proposed mechanistic pathways. Various spectroscopic techniques can be utilized to probe the reactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a particularly powerful tool for studying boronic acids and their derivatives. The chemical shift of the boron atom is highly sensitive to its coordination environment. A significant upfield shift is observed upon the conversion of the trigonal boronic acid to a tetrahedral boronate ester or a reaction intermediate. ¹H and ¹³C NMR can also provide crucial information about changes in the organic framework of the molecule during a reaction.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the B-O-H stretching vibrations of the boronic acid and the appearance of B-O-R stretches in the boronate ester product. The C≡N stretch of the cyanomethoxy group can also serve as a useful spectroscopic handle.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a valuable technique for identifying and characterizing reaction intermediates, particularly in catalytic cycles. By carefully designing experiments, it is possible to trap and detect transient species, providing direct evidence for their existence.

Table 4: Spectroscopic Signatures for Mechanistic Studies

| Technique | Observable Change | Mechanistic Insight |

|---|---|---|

| ¹¹B NMR | Upfield shift of the boron resonance | Formation of tetrahedral boron species (boronate, intermediate) |

| ¹H NMR | Changes in aromatic proton chemical shifts | Alteration of the electronic environment of the phenyl ring |

| IR Spectroscopy | Disappearance of O-H stretch, appearance of B-O-C stretch | Conversion of boronic acid to boronate ester |

| ESI-MS | Detection of transient m/z peaks | Identification of reaction intermediates |

This table outlines the general application of spectroscopic techniques to study the reactivity of this compound.

Applications of 4 Cyanomethoxy Phenyl Boronic Acid in Organic Synthesis

Building Block in the Construction of Complex Organic Molecules

(4-(Cyanomethoxy)phenyl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the connection of the (4-(cyanomethoxy)phenyl) moiety to various aryl or heteroaryl halides. The cyanomethoxy group can be a key pharmacophore or a precursor for further functionalization, making this building block valuable in medicinal chemistry and materials science.

The versatility of this compound is demonstrated in its use for synthesizing a range of biaryl and heterobiaryl compounds. These structures often form the core of biologically active molecules and advanced materials.

Table 1: Examples of Complex Molecules Synthesized Using this compound

| Product Class | Coupling Partner | Reaction Type | Application Area |

| Biaryl Compounds | Aryl Halides | Suzuki-Miyaura Coupling | Medicinal Chemistry |

| Heterobiaryl Compounds | Heteroaryl Halides | Suzuki-Miyaura Coupling | Materials Science |

| Substituted Aromatics | Various Electrophiles | Other Cross-Coupling Reactions | Organic Synthesis |

Precursor in Multicomponent Reactions

While specific examples of this compound in multicomponent reactions (MCRs) are not extensively documented, the broader class of phenylboronic acids is known to participate in various MCRs. These reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. Phenylboronic acids can act as key components in reactions like the Ugi and Passerini reactions, often serving as the acidic component or as a precursor to other functionalities that engage in the reaction cascade. The cyanomethoxy group in this compound could offer unique reactivity or serve as a handle for post-MCR modifications.

Development of Novel Catalytic Systems Utilizing this compound

The development of novel catalytic systems is an area where this compound holds potential. While direct catalytic applications of the compound itself are not widely reported, it can be utilized as a ligand precursor for the synthesis of transition metal complexes. The nitrile and ether functionalities of the cyanomethoxy group can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. For instance, palladium complexes bearing ligands derived from functionalized phenylboronic acids have been explored for their catalytic efficacy in cross-coupling reactions. The electronic properties imparted by the cyanomethoxy substituent could modulate the performance of such catalysts.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The boronic acid moiety can be transformed into other functional groups, which then participate in cyclization reactions to form heterocyclic rings. Additionally, the cyanomethoxy group can be directly involved in the formation of the heterocyclic core or can be a substituent on the final product, influencing its biological activity or physical properties.

One notable application is in the synthesis of substituted quinolines. Quinolines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. Synthetic strategies may involve the initial coupling of this compound to a suitable precursor, followed by a cyclization step to construct the quinoline (B57606) ring system.

Stereoselective Transformations and Asymmetric Synthesis

The application of this compound in stereoselective transformations and asymmetric synthesis is an emerging area of interest. While direct use of the achiral compound as a catalyst for asymmetric reactions is not feasible, it can be a precursor for the synthesis of chiral ligands or catalysts. For example, the phenyl ring could be further functionalized to introduce chiral auxiliaries, leading to chiral boronic acids or their derivatives. These chiral molecules could then be employed as catalysts or reagents to induce stereoselectivity in various organic reactions, such as asymmetric additions to carbonyl compounds or conjugate additions to enones.

Integration into Flow Chemistry Systems

The integration of synthetic methodologies into continuous flow chemistry systems offers numerous advantages, including improved safety, efficiency, and scalability. This compound is amenable to use in such systems, particularly for Suzuki-Miyaura cross-coupling reactions. In a typical flow setup, a solution of the boronic acid and an aryl halide can be continuously passed through a heated reactor packed with a solid-supported palladium catalyst. This allows for rapid and efficient production of the desired biaryl product with minimal workup. The stability and reactivity of this compound make it a suitable candidate for the development of continuous manufacturing processes for pharmaceuticals and other fine chemicals.

Biological and Biomedical Applications of 4 Cyanomethoxy Phenyl Boronic Acid Derivatives

Design and Synthesis of Boronic Acid-Containing Bioactive Compounds

The design of bioactive compounds incorporating the phenylboronic acid motif is a foundational strategy for developing targeted therapeutics and responsive biomaterials. The synthesis typically involves incorporating a PBA derivative, such as (4-(Cyanomethoxy)phenyl)boronic acid, into a larger molecular architecture, like a polymer, nanoparticle, or prodrug. nih.gov

Common synthetic strategies include:

Polymerization of Functional Monomers: Phenylboronic acid-containing monomers, such as acrylamide (B121943) derivatives of PBA, can be polymerized to create "smart" polymers that respond to glucose or pH changes. scientific.net These polymers form the backbone of materials like hydrogels and micelles.

Conjugation to Existing Polymers: PBA derivatives can be chemically grafted onto biocompatible polymers like chitosan (B1678972), poly(ethylene glycol) (PEG), or poly(N-isopropylacrylamide) (PNIPAM). japsonline.comtandfonline.com This approach combines the unique recognition properties of boronic acid with the desired physical properties of the polymer, such as temperature sensitivity or biocompatibility.

Prodrug Formulation: Bioactive molecules containing diol groups can be temporarily inactivated by linking them to a PBA derivative through a boronate ester bond. This bond is designed to be stable in circulation but cleavable under specific biological conditions (e.g., low pH in tumors or high glucose levels), releasing the active drug at the target site. acs.orgnih.gov

The this compound molecule serves as a versatile building block in these syntheses. Its functional groups can be modified to allow for conjugation to various scaffolds, enabling the creation of custom materials for specific biomedical challenges.

Biomedical Applications of Phenylboronic Acid Functionalized Materials

The functionalization of materials with phenylboronic acid derivatives has unlocked a host of innovative biomedical applications, primarily centered on their ability to recognize and respond to saccharides. researchgate.net These materials are being explored for biosensing, intelligent drug delivery, and targeted therapies. rsc.orgjapsonline.com

A significant application of PBA-functionalized materials is in the development of glucose-responsive systems for diabetes management and monitoring. rsc.orgmdpi.com These systems operate on the principle that glucose, a diol-containing molecule, competes for binding to the boronic acid moieties within a material. nih.gov

In a typical hydrogel system, PBA groups on different polymer chains can be cross-linked by multi-diol molecules or can interact with other polymers like poly(vinyl alcohol). nih.gov When exposed to elevated glucose concentrations, the glucose molecules competitively bind to the PBA sites. mdpi.com This disrupts the existing cross-links, leading to a change in the material's physical properties, most notably swelling of the hydrogel. nih.gov This swelling can be harnessed to trigger the release of an encapsulated drug, such as insulin (B600854). nih.govmdpi.com

This same principle is applied in biosensors. The binding of glucose to immobilized PBA derivatives on an electrode or optical sensor surface causes a detectable change in electrochemical properties (e.g., potential, impedance) or optical signals (e.g., fluorescence, color). nih.govmdpi.comresearchgate.net The electron-withdrawing nature of the cyanomethoxy group in this compound is advantageous here, as a lower pKa allows the boronic acid to exist in the negatively charged tetrahedral state at physiological pH, which is the form that actively binds glucose. mdpi.comacs.org This can lead to sensors that operate more effectively and with higher sensitivity in biological fluids. nih.gov

| Sensor Type | PBA Derivative Used | Detection Principle | Reported Detection Range | Reference |

|---|---|---|---|---|

| Hydrogel-Based Optical Diffuser | Phenylboronic acid functionalized hydrogel | Volumetric change of hydrogel in response to glucose alters light diffraction. | 0 - 100 mM | nih.gov |

| Fluorescent Monolayer | 4-Mercaptophenylboronic acid (4-MPBA) | Change in fluorescence of a self-assembled monolayer on a gold film upon saccharide binding. | Picomolar levels for glucose | spiedigitallibrary.org |

| Electrochemical Sensor | PBA-modified polymer complex gel | Changes in electrochemical properties of a polymer-coated electrode upon glucose binding. | Not specified | nih.gov |

| Fluorescent Molecular Sensor | Boronic acid-containing 6-methoxyquinolinium (BMOQBA) | Fluorescence intensity changes upon binding to monosaccharides. | Sensitive to tear glucose concentrations | nih.gov |

Phenylboronic acid derivatives are integral to the design of "smart" drug delivery systems that release their therapeutic payload in response to specific biological triggers. tandfonline.comresearchgate.net These systems aim to increase therapeutic efficacy while reducing side effects by localizing drug action.

The two primary strategies are:

Stimuli-Responsive Nanocarriers: Drugs are encapsulated within nanostructures like micelles, nanoparticles, or hydrogels functionalized with PBA groups. nih.gov The release is triggered by changes in the local environment. For example, the acidic microenvironment of a tumor can protonate the boronate esters, causing the nanocarrier to disassemble and release the drug. acs.orgnih.gov

Prodrugs: A drug with a diol functionality is chemically linked to a PBA derivative via a pH- or glucose-sensitive boronate ester bond. nih.gov This renders the drug inactive until the bond is cleaved at the target site, releasing the parent drug. acs.org This approach is particularly useful for delivering polyphenolic drugs or other therapeutics with diol groups. nih.govnih.gov

A key application in drug delivery is the creation of closed-loop or "self-regulated" insulin delivery systems for diabetes treatment. rsc.orgmdpi.com These systems are designed to mimic the function of a healthy pancreas by releasing insulin only when blood glucose levels are high. researchgate.net

The most common design involves encapsulating insulin within a PBA-functionalized hydrogel, which can be formulated into microgels, nanoparticles, or microneedle patches. rsc.orgmdpi.comrsc.org

Mechanism: At normal blood glucose levels (normoglycemia), the hydrogel remains in a collapsed, non-releasing state.

Trigger: During high blood glucose levels (hyperglycemia), the abundant glucose molecules diffuse into the hydrogel and bind to the PBA moieties.

Release: This competitive binding disrupts the hydrogel's cross-linking, causing it to swell and increase its permeability, which allows the stored insulin to be released. researchgate.netmdpi.com

Once blood glucose levels return to normal, the glucose unbinds, and the hydrogel returns to its collapsed state, halting insulin release. mdpi.com This glucose-responsive behavior offers the potential to prevent dangerous hypoglycemic events associated with conventional insulin therapy. tandfonline.com

Many types of cancer cells have a unique glycan signature on their surface, often characterized by the overexpression of sialic acid (SA). nih.govrsc.org Phenylboronic acid and its derivatives have been shown to bind with high affinity to the diol groups present in sialic acid, making PBA an effective targeting ligand for cancer therapy. nih.govrsc.orgnih.gov

In this strategy, nanoparticles or other drug carriers are decorated with PBA derivatives. rsc.orgrsc.org

Targeting: When introduced into the bloodstream, these PBA-functionalized nanovectors preferentially bind to the SA-rich surfaces of cancer cells over healthy cells. acs.orgnih.gov

Internalization: This binding facilitates the uptake of the nanocarrier into the cancer cell, delivering the chemotherapeutic payload directly to its target. acs.org

Enhanced Efficacy: This targeted approach increases the drug concentration at the tumor site, which can enhance therapeutic efficacy and reduce systemic toxicity. rsc.orgacs.org

The slightly acidic microenvironment of solid tumors (pH ~6.5) can further enhance the binding affinity between PBA and sialic acid, improving the selectivity of the targeting system. nih.gov The use of a PBA derivative with a lower pKa, such as one derived from this compound, could be particularly beneficial for strengthening this interaction at tumoral pH. nih.gov

The foundational principle enabling all the aforementioned applications is the molecular recognition of saccharides by the boronic acid group. nih.gov This interaction is based on the formation of stable, yet reversible, five- or six-membered cyclic esters with cis-diols. nih.gov

The strength and selectivity of this binding depend on several factors, including the pH of the solution, the structure of the saccharide, and the electronic properties of the phenylboronic acid derivative. rsc.org

pH Dependence: The binding is significantly stronger at pH values above the pKa of the boronic acid, where the boron atom is in a more reactive, negatively charged tetrahedral state. acs.org

Saccharide Selectivity: Generally, PBA exhibits a higher binding affinity for fructose (B13574) than for other monosaccharides like glucose, due to the specific stereochemical arrangement of hydroxyl groups in the fructofuranose form. rsc.org The typical affinity order is fructose > galactose > mannose > glucose. rsc.org

This selective recognition is the basis for a wide array of saccharide sensors. By coupling a PBA recognition element to a signaling unit, such as a fluorophore, changes in fluorescence can be observed upon saccharide binding. nih.govacs.org These sensors can be designed to detect specific saccharides in complex biological fluids. acs.org For instance, fluorescent sensor arrays using a single PBA-containing molecule at different pH values have been used to discriminate between various saccharides based on their unique binding patterns.

Applications in Cancer Immunotherapy and Diagnostics

Phenylboronic acid (PBA) derivatives are emerging as valuable tools in oncology, primarily due to their capacity to selectively target cancer cells. nih.govnih.gov This selectivity arises from the high expression of sialic acid (SA) residues on the surfaces of many cancer cells compared to healthy cells. nih.govresearchgate.net The boronic acid group can form stable, reversible ester bonds with the cis-diol groups present in sialic acids, enabling PBA-functionalized agents to preferentially bind to malignant cells. nih.govnih.gov

This targeting mechanism is being leveraged in several ways:

Targeted Drug Delivery: PBA derivatives can be incorporated into complex nanomaterials, such as nanoparticles and liposomes, to create drug delivery systems that specifically target tumors. nih.govrsc.org By functionalizing these nanocarriers with PBA, therapeutic agents can be delivered more directly to cancer cells, potentially increasing efficacy while minimizing off-target side effects. nih.govresearchgate.net

Cancer Diagnostics: The specific interaction between PBA and sialic acids on cancer cells also presents opportunities for developing novel diagnostic tools. nih.gov Systems using PBA as a recognition element can be designed to detect and image tumors that overexpress sialic acid, aiding in early diagnosis and monitoring of disease progression. nih.govnih.gov

The research has evolved from studying simple PBA derivatives for their intrinsic antitumor properties to designing sophisticated drug delivery systems that exploit the unique chemical properties of the boronic acid moiety for enhanced therapeutic outcomes. nih.govresearchgate.net

| Application Area | Mechanism of Action | Potential Benefit |

|---|---|---|

| Targeted Drug Delivery | Binding of boronic acid to sialic acids overexpressed on cancer cell surfaces. nih.govnih.gov | Enhanced therapeutic efficacy and reduced systemic toxicity. nih.govrsc.org |

| Cancer Diagnostics | Selective recognition of cancer-specific biomarkers (sialic acids). nih.gov | Improved tools for early detection and imaging of tumors. nih.gov |

Enzymatic Inhibition and Proteasome Blocking Mechanisms

Boronic acid derivatives are potent inhibitors of various enzymes, most notably serine proteases. nih.govresearchgate.net Their inhibitory action is rooted in the ability of the boron atom to act as a transition-state analog. The boronic acid moiety can form a stable, covalent, yet reversible, tetrahedral complex with the hydroxyl group of a key serine residue in the enzyme's active site. nih.gov

This mechanism is famously exemplified by the proteasome inhibitor drug class. The proteasome is a critical protein complex responsible for degrading unneeded or damaged proteins, and its inhibition is a key strategy in cancer therapy, particularly for multiple myeloma. nih.govmdpi.com Boronic acid-containing drugs, such as bortezomib (B1684674) and ixazomib, are dipeptide derivatives with a C-terminal boronic acid "warhead". nih.govnih.gov

The mechanism of proteasome inhibition involves:

The boronic acid moiety of the inhibitor entering the active site of the proteasome.

The boron atom forming a covalent bond with the N-terminal threonine hydroxyl group, which is the catalytic nucleophile in the proteasome's active site. nih.gov

This interaction leads to the disruption of the proteasome's function, causing an accumulation of regulatory proteins that ultimately trigger apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com

The high selectivity and low dissociation rates of the boronic acid group for the proteasome's active site contribute significantly to the potency of these inhibitors. nih.gov

| Inhibitor | General Structure | Mechanism of Action |

|---|---|---|

| Bortezomib | Modified dipeptide with a boronic acid warhead. nih.gov | Forms a complex with the N-terminal threonine in the proteasome active site, inhibiting protein degradation. nih.gov |

| Ixazomib | Peptide derivative with a boronic acid warhead, designed as a prodrug. nih.govnih.gov | Similar to bortezomib, targets the catalytic site of the proteasome. nih.gov |

Antimicrobial Activities and Quorum Sensing Inhibition

Derivatives of phenylboronic acid have demonstrated promising antimicrobial and antibiofilm activities against various pathogenic bacteria. nih.govnih.gov Research has shown that certain halogenated phenylboronic acids can inhibit the growth of planktonic cells and prevent the formation of biofilms in a dose-dependent manner. nih.govnih.gov For instance, compounds like 3,5-diiodo-2-methoxyphenylboronic acid and 2-fluoro-5-iodophenylboronic acid have shown efficacy against Vibrio parahaemolyticus and Vibrio harveyi, which are significant pathogens in marine environments. nih.gov

A key target for these compounds is quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and the expression of virulence factors. nih.govfrontiersin.org By interfering with QS, these compounds can disrupt bacterial pathogenicity without necessarily killing the bacteria, which may reduce the selective pressure for developing resistance. frontiersin.org

Studies on the boronic acid derivative SM23 have shown that it can effectively inhibit biofilm development and the production of several virulence factors in Pseudomonas aeruginosa. frontiersin.org This inhibition was linked to a significant reduction in the levels of QS autoinducer molecules, specifically 3-oxo-C12-HSL and C4-HSL. frontiersin.org

| Compound Class/Example | Target Organism | Observed Effect | Mechanism |

|---|---|---|---|

| Halogenated Phenylboronic Acids | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial and antibiofilm activity. nih.gov | Inhibition of virulence factors including motility and aggregation. nih.gov |

| SM23 (Boronic Acid Derivative) | Pseudomonas aeruginosa | Inhibition of biofilm formation and virulence factor production (e.g., elastase, pyocyanin). frontiersin.org | Reduction of quorum sensing autoinducer molecules (3-oxo-C12-HSL and C4-HSL). frontiersin.org |

Bioanalytical Applications, including Glycoprotein (B1211001) Enrichment

The reversible interaction between boronic acids and cis-diols is highly valuable in bioanalytical chemistry, particularly for the analysis of glycoproteins. researchgate.net Glycoproteins play crucial roles in cellular processes, and their altered expression is often associated with disease, making them important biomarkers. researchgate.net However, their low abundance and high complexity make them challenging to analyze. researchgate.net

Boronic acid affinity chromatography is a powerful technique for selectively capturing and enriching glycoproteins or glycopeptides from complex biological samples like cell lysates or serum. researchgate.net

Mechanism: Materials functionalized with boronic acid derivatives are used as a stationary phase. When a biological sample is passed through, the boronic acid groups bind to the cis-diol moieties of the sugar chains (glycans) on glycoproteins. nih.gov

Enrichment: Non-glycosylated proteins pass through, while glycoproteins are retained. researchgate.net

Release: The captured glycoproteins can then be released by changing the pH or by introducing a competing diol-containing molecule, allowing for their subsequent analysis by techniques like mass spectrometry. nih.gov

This approach allows for the selective isolation of glycoproteins, facilitating deeper investigation into the glycoproteome and the discovery of potential disease biomarkers. researchgate.net For example, a derivative named 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) has been immobilized on surfaces and used in surface plasmon resonance (SPR) spectroscopy to study glycoprotein interactions in real-time. nih.gov

| Technique | Principle | Application |

|---|---|---|

| Boronic Acid Affinity Chromatography | Reversible covalent binding to cis-diols of glycans. researchgate.netnih.gov | Selective capture, enrichment, and purification of glycoproteins and glycopeptides from complex biological samples. researchgate.net |

| Surface Plasmon Resonance (SPR) | Immobilization of boronic acid derivatives on a sensor surface to monitor binding events. nih.gov | Studying the kinetics and strength of interactions between boronic acids and specific glycoproteins. nih.gov |

Advanced Characterization Techniques and Computational Studies of 4 Cyanomethoxy Phenyl Boronic Acid

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental tools for elucidating the molecular structure of (4-(Cyanomethoxy)phenyl)boronic acid and verifying its identity and purity. Each technique provides unique information about the molecule's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the structural integrity of this compound. thermofisher.com Analysis by ¹H NMR is routinely used to ensure the structure is consistent with expectations. thermofisher.com The spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For this specific molecule, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) protons of the cyanomethoxy group, and the hydroxyl protons of the boronic acid group are expected.

In addition to ¹H NMR, ¹³C NMR would show signals for each unique carbon atom in the molecule. Furthermore, ¹¹B NMR spectroscopy is particularly useful for studying boronic acids, as it directly probes the boron atom. The chemical shift in ¹¹B NMR can distinguish between the trigonal planar (sp²-hybridized) boronic acid and the tetrahedral (sp³-hybridized) boronate ester or boronate anion, providing insights into its reactivity and complexation behavior. raineslab.comnsf.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on the analysis of structurally similar compounds such as 4-(hydroxymethyl)phenylboronic acid and 4-(methoxycarbonyl)phenylboronic acid. chemicalbook.comchemicalbook.com

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic Protons (ortho to -B(OH)₂) | ¹H | ~7.8 - 8.1 | Doublet | Protons on the benzene (B151609) ring adjacent to the boronic acid group. |

| Aromatic Protons (meta to -B(OH)₂) | ¹H | ~7.0 - 7.2 | Doublet | Protons on the benzene ring adjacent to the cyanomethoxy group. |

| Methylene Protons (-O-CH₂-CN) | ¹H | ~5.0 - 5.2 | Singlet | Protons of the methylene group connecting the ether oxygen and the nitrile group. |

| Boronic Acid Protons (-B(OH)₂) | ¹H | Broad Singlet | Singlet | The acidic protons on the boronic acid group; signal can be broad and may exchange with solvent. |

| Nitrile Carbon (-CN) | ¹³C | ~115 - 120 | - | Carbon of the cyano group. |

| Methylene Carbon (-O-CH₂-CN) | ¹³C | ~55 - 60 | - | Methylene carbon of the cyanomethoxy group. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The IR spectrum for this compound is expected to show characteristic absorption bands that confirm the presence of its key structural features. thermofisher.com These include the O-H stretch of the boronic acid, the C≡N stretch of the nitrile group, the C-O stretches of the ether and boronic acid, the B-O stretch of the boronic acid, and various vibrations associated with the substituted benzene ring. researchgate.netnist.gov

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Boronic Acid (-B(OH)₂) | O-H Stretch | 3200 - 3600 (Broad) |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Boronic Acid | B-O Stretch (asymmetric) | 1350 - 1390 |

| Ether (-O-CH₂-) | C-O Stretch | 1200 - 1300 |

| Boronic Acid | B-C Stretch | 1000 - 1100 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₈H₈BNO₃) by providing a highly accurate mass measurement. mdpi.com Techniques such as electrospray ionization (ESI) are commonly employed, often in negative ion mode, to analyze boronic acids, which can detect the deprotonated molecule [M-H]⁻. scirp.org The analysis of boronic acids by MS can sometimes be complicated by the in-source formation of dimers or cyclic boroxine (B1236090) anhydrides, which requires careful optimization of instrumental parameters. rsc.org

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈BNO₃ |

| Molecular Weight | 176.97 g/mol |

| Exact Mass | 177.05972 g/mol |

| Expected Ion (ESI Negative Mode) | [M-H]⁻ |

| Expected m/z for [M-H]⁻ | 176.0524 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. The technique is useful for analyzing compounds containing chromophores, such as the substituted benzene ring in this compound. The UV-Vis spectrum is expected to show absorption maxima characteristic of the phenyl group, influenced by the electron-donating ether oxygen and the electron-withdrawing boronic acid substituent. This technique is also highly valuable in studying the interaction of boronic acids with diols (like sugars), as the formation of a boronate ester can lead to shifts in the absorption spectrum, allowing for the monitoring of binding events. researchgate.netresearchgate.net

Chromatographic Methods for Analysis and Purification

Chromatography is indispensable for separating the components of a mixture and is widely used for both the analysis and purification of synthetic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound, with typical purity specifications being ≥96.0%. thermofisher.com The technique separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 silica (B1680970) column) and a liquid mobile phase.

A typical HPLC method for a phenylboronic acid derivative would involve reverse-phase chromatography. sielc.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with an acidic modifier such as formic or phosphoric acid to ensure the boronic acid is in its neutral form for better retention and peak shape. sielc.comwur.nl Detection is commonly performed using a UV detector set at a wavelength where the aromatic ring absorbs strongly. The retention time is characteristic of the compound under specific conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment. rsc.org

Table 4: Typical HPLC Method Parameters for Boronic Acid Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Provides a nonpolar stationary phase for separation. scirp.org |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Aqueous component of the mobile phase; acid suppresses ionization. sielc.com |

| Mobile Phase B | Acetonitrile | Organic component of the mobile phase for elution. scirp.org |

| Elution Mode | Gradient or Isocratic | A gradient elution (changing mobile phase composition) is often used to separate impurities with different polarities. scirp.org |

| Flow Rate | 0.25 - 1.0 mL/min | Controls the speed of the separation. scirp.org |

| Column Temperature | 25 - 40 °C | Affects retention time and peak shape. scirp.org |

| Detection | UV Absorbance (e.g., at 254 nm) | Monitors the eluting compound based on its UV absorption. rsc.org |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For boronic acids, direct analysis by GC can be challenging due to their low volatility and tendency to dehydrate at elevated temperatures in the GC inlet, which can form cyclic boroxines (trimeric anhydrides). This can lead to issues such as poor peak shape, ghost peaks in subsequent analyses, and difficulty in quantification. chromforum.org

To overcome these challenges, derivatization is a common strategy. Boronic acids can be converted into more volatile and stable esters, for example, by reacting them with diols like pinacol (B44631). chromatographyonline.com This process improves their chromatographic behavior, allowing for more reliable and sensitive detection, often coupled with mass spectrometry (GC-MS) for definitive identification. chromatographyonline.com While specific GC methods for the analysis of this compound are not extensively detailed in the literature, general approaches developed for other phenylboronic acids are applicable. chromforum.orgchromatographyonline.com Key parameters in method development include optimizing the inlet temperature to prevent degradation while ensuring efficient volatilization, selecting an appropriate GC column (e.g., a non-polar column like a DB-5), and carefully programming the oven temperature ramp. chromforum.orgchromatographyonline.com

Table 1: General Conditions for GC Analysis of Phenylboronic Acid Derivatives

| Parameter | Typical Setting | Purpose |

| Derivatization | Reaction with pinacol or similar diols | Increases volatility and thermal stability. |

| Injection Port Temp. | 180–250 °C | Balances volatilization with minimizing on-port degradation. |

| Column | Agilent HP-5MS (or equivalent) | Provides separation based on boiling point and polarity. |

| Carrier Gas | Helium | Inert gas to carry the analyte through the column. |

| Oven Program | Temperature ramp (e.g., 80°C to 250°C) | Separates compounds based on their elution times. |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Provides sensitive detection and structural information. |

This table presents typical parameters for the GC analysis of boronic acids and their derivatives, which would be adapted for the specific analysis of this compound. chromatographyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For phenylboronic acids, a common structural feature observed in the solid state is the formation of hydrogen-bonded dimers. nih.gov In these dimers, two boronic acid molecules are linked by pairs of O—H···O hydrogen bonds between their B(OH)₂ groups.

While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related compounds like 4-(methoxycarbonyl)phenylboronic acid provides insight into the likely structural characteristics. nih.gov In the structure of 4-(methoxycarbonyl)phenylboronic acid, the O—B—O bond angle is approximately 118.16°, close to the ideal 120° for sp² hybridization. nih.gov The molecule is nearly planar, with the substituent group slightly rotated out of the plane of the benzene ring. nih.gov These dimers can further assemble into larger supramolecular structures, such as sheets or networks, through additional hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar dimeric structures stabilized by strong intermolecular hydrogen bonds in its crystalline form.

Table 2: Crystallographic Data for the Related Compound 4-(methoxycarbonyl)phenylboronic acid

| Feature | Observed Value | Reference |

| Molecular Formula | C₈H₉BO₄ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Key Intermolecular Interaction | O—H···O hydrogen-bonded dimers | nih.gov |

| O—B—O Bond Angle | 118.16 (9)° | nih.gov |

| Substituent Tilt Angle | 7.70 (6)° (out of the benzene ring plane) | nih.gov |

This data from a related analogue illustrates the type of structural information obtained from X-ray crystallography.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and interpret the properties of molecules, complementing experimental data. For this compound, methods like Density Functional Theory (DFT) and molecular docking can offer profound insights into its electronic structure, reactivity, and biological activity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For arylboronic acids, DFT calculations have been successfully used to determine properties such as pKa values. mdpi.com By calculating the Gibbs free energy of the acid and its conjugate base in a solvent model, the acidity constant can be predicted with reasonable accuracy. mdpi.comsemanticscholar.org

DFT is also employed to explore reaction mechanisms involving boronic acids. For instance, it has been used to map the energy surfaces of transition states and intermediates in reactions like the hydroxymethylation of phenylboronic acids, providing a deeper understanding of the catalytic cycle. researchgate.netresearchgate.net Such calculations help elucidate the roles of catalysts and reagents and predict the most favorable reaction pathways. researchgate.netresearchgate.net The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p), 6-311++G(2d,2p)) is critical for obtaining accurate results that correlate well with experimental data. mdpi.comsemanticscholar.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajpp.in This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target, such as a protein or enzyme. semanticscholar.org Boronic acids are known to act as inhibitors of certain enzymes, often by forming a covalent bond with a serine residue in the active site. researchgate.net

For a compound like this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various biological targets. researchgate.net The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a receptor whose structure is known (typically from X-ray crystallography). ajpp.in A scoring function then estimates the strength of the interaction. While specific docking studies for this compound are not prominent, the methodology has been applied to other boronic acids to explore their potential as anticancer agents or inhibitors of viral proteins like SARS-CoV-2 Mpro. semanticscholar.orgnih.gov

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the vibrational frequencies of a molecule, it is possible to generate theoretical infrared (IR) and Raman spectra. researchgate.net These calculated spectra can be compared with experimental spectra to confirm structural assignments of vibrational modes. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The calculated ¹H and ¹³C NMR spectra can be correlated with experimental results to validate the molecular structure. Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Visible absorption spectra. researchgate.net A study on the related 4-methoxyphenylboronic acid demonstrated the successful application of DFT (B3LYP/6-311+G(d,p)) for calculating its geometric parameters, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental findings. researchgate.net

Future Directions and Emerging Research Avenues for 4 Cyanomethoxy Phenyl Boronic Acid

Exploration of Novel Synthetic Methodologies

The synthesis of arylboronic acids, including (4-(Cyanomethoxy)phenyl)boronic acid, has traditionally relied on methods like the reaction of organolithium or Grignard reagents with borate (B1201080) esters. nih.gov However, future research is expected to focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Emerging synthetic strategies that could be applied to this specific compound include:

Flow Chemistry : Continuous flow synthesis offers precise control over reaction parameters, enhanced safety for handling reactive intermediates like organolithiums, and remarkable scalability. organic-chemistry.orgacs.org This method can significantly shorten reaction times, often to less than a second, and increase throughput, making the production of this compound more efficient for both laboratory and industrial scales. organic-chemistry.orgacs.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for cross-coupling reactions, such as the Sonogashira reaction used to prepare precursors for boronic acids. researchgate.netacs.orgmdpi.com This technique offers an energy-efficient alternative to conventional heating methods. researchgate.net

Enzymatic and Biocatalytic Methods : A frontier in chemical synthesis is the use of enzymes to perform highly selective reactions under mild conditions. nih.govcaltech.edu Recently, engineered enzymes have been developed that can catalyze the amination of arylboronic acids. nih.govcaltech.eduosti.gov Future research could explore enzymes capable of catalyzing the borylation of aromatic rings or other key transformations, offering a green and highly specific route to boronic acid derivatives.

Decarboxylative Borylation : This novel technique allows for the conversion of abundant and structurally diverse carboxylic acids into boronic acids using inexpensive nickel catalysts. drugdiscoverytrends.com Applying this method would enable the synthesis of boronic acids from a different class of readily available starting materials. drugdiscoverytrends.com

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Flow Chemistry | High throughput, scalability, improved safety, rapid reaction times (<1 sec). organic-chemistry.orgacs.org | Optimization of flow reactors and conditions for Hal/Li exchange and borylation steps. acs.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. researchgate.netacs.org | Application to key cross-coupling steps in the synthetic pathway. mdpi.com |

| Enzymatic Conversion | High stereospecificity, mild reaction conditions, environmentally friendly. nih.govcaltech.edu | Discovery or engineering of enzymes for C-B bond formation or modification. nih.gov |

| Decarboxylative Borylation | Utilizes inexpensive and abundant carboxylic acid starting materials. drugdiscoverytrends.com | Development of catalyst systems suitable for the cyanomethoxy-substituted precursor. |

Development of Advanced Functional Materials Incorporating the Compound

The dual functionality of this compound makes it an excellent candidate for incorporation into advanced functional materials. The boronic acid moiety can act as a responsive trigger, while the cyanomethoxy group can serve as a point for polymerization or conjugation.

Future research directions include:

Stimuli-Responsive Polymers and Hydrogels : Phenylboronic acid (PBA)-containing polymers are known to be responsive to changes in pH and the concentration of sugars or other diols. nih.govnih.gov Incorporating this compound into polymer backbones or as side chains could lead to "smart" materials. These materials could find applications in self-regulated drug delivery systems, where, for example, a hydrogel releases insulin (B600854) in response to high glucose levels. nih.govresearchgate.net The materials can also be designed to be pH-responsive for targeted drug release in the acidic microenvironment of tumors or specific intracellular compartments. rsc.orgrsc.org

Biocompatible Materials for Drug Delivery : Functionalizing biocompatible polymers like chitosan (B1678972) with phenylboronic acid derivatives has been shown to create effective nanocarriers for tumor-targeted drug delivery. japsonline.com The boronic acid group can interact with sialic acid residues overexpressed on cancer cells, enhancing cellular uptake. japsonline.com Hydrogels modified with PBA have also been explored for ophthalmic drug delivery in contact lenses, where the PBA moiety can sustain drug release and improve comfort by binding wetting agents. nih.gov

Self-Healing Materials : The reversible nature of the boronate ester bond formed between boronic acids and diols can be exploited to create self-healing hydrogels. nih.govrsc.org These materials can autonomously repair damage, which is a highly desirable property for applications in tissue engineering and soft robotics.

| Material Type | Key Functional Moiety | Potential Application | Underlying Principle |

|---|---|---|---|

| Smart Hydrogels | Phenylboronic acid | Self-regulated insulin delivery. researchgate.net | Competitive binding of glucose displaces insulin from boronate ester linkages. nih.gov |

| pH-Responsive Nanoparticles | Phenylboronic acid | Targeted cancer therapy. rsc.orgjapsonline.com | Enhanced drug release in acidic tumor microenvironments. rsc.org |

| Mucoadhesive Contact Lenses | Phenylboronic acid | Ophthalmic drug delivery. nih.gov | Hydrophobic interactions and diol binding sustain drug release and bind wetting agents. nih.gov |

| Self-Healing Polymers | Phenylboronic acid | Tissue engineering scaffolds. nih.gov | Reversible formation and breakage of boronate ester cross-links. rsc.org |

Further Elucidation of Biological Mechanisms of Action

While the biological activities of many boronic acid-containing compounds, such as the proteasome inhibitor bortezomib (B1684674), are well-established, the specific mechanisms of this compound are yet to be fully explored. nih.gov Future research should focus on understanding how this particular molecule interacts with biological systems.

Key research avenues include:

Targeting Sialic Acid on Cancer Cells : It is known that cancer cell surfaces often have high levels of sialic acid expression. nih.govrsc.org Phenylboronic acids exhibit a strong affinity for the diol structures within sialic acids, a mechanism that can be leveraged for targeted drug delivery. nih.govrsc.org Studies have shown that conjugating PBA fragments to fluorescent probes or chemotherapy drugs like SN-38 can enhance their uptake by cancer cells by 3- to 7-fold. nih.gov Investigating whether this compound can similarly act as a targeting ligand to deliver therapeutic payloads specifically to tumor cells is a promising area of research.

Enzyme Inhibition : Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, tetrahedral complex with the active site serine residue. nih.gov Screening this compound against a panel of clinically relevant enzymes could uncover novel therapeutic activities. The cyanomethoxy group could influence binding affinity and specificity within the enzyme's active site.

ROS-Responsive Prodrugs : Some arylboronic acids are sensitive to reactive oxygen species (ROS), which are often present at elevated levels in cancer cells. This property can be harnessed to design prodrugs that are activated specifically within the tumor microenvironment, releasing a potent therapeutic agent. nih.gov Research is needed to determine if this compound possesses the necessary ROS sensitivity for such applications.

Integration into Nanotechnology and Supramolecular Assemblies

The ability of this compound to participate in specific, directional interactions makes it a valuable building block for nanotechnology and supramolecular chemistry.

Supramolecular Self-Assembly : Research on the closely related 4-cyanophenylboronic acid has demonstrated the power of the boronic acid and cyano groups in directing the formation of complex, ordered structures. nih.govresearchgate.net The –B(OH)₂ moiety acts as a potent hydrogen bond donor, while the cyano group is a hydrogen bond acceptor. nih.gov This combination allows the molecules to self-assemble into diverse architectures such as stacked layers, helical chains, and crossed ribbons when co-crystallized with various N-donor compounds. nih.govresearchgate.net It is highly probable that this compound, with its similar functional groups, could form analogous exotic supramolecular networks, offering a pathway to novel crystalline materials with unique properties.

Functionalization of Nanoparticles : Phenylboronic acids are widely used to functionalize the surfaces of nanoparticles, including quantum dots and magnetic nanoparticles, for biomedical applications. researchgate.net These modified nanoparticles can be used for targeted cancer cell imaging, drug delivery, and as biosensors. nih.govresearchgate.net The cyanomethoxy group on the title compound provides an additional handle for covalent attachment to nanoparticle surfaces or for further modification, expanding the versatility of the resulting nanomaterials.

Application in Catalysis and Sustainable Chemistry

Arylboronic acids are foundational reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov Future research will likely focus on using this compound in more sustainable and efficient catalytic processes.

Green Chemistry Approaches : There is a growing emphasis on developing chemical reactions that are more environmentally friendly. Recent studies have demonstrated the ipso-hydroxylation of arylboronic acids to phenols using green oxidants like hydrogen peroxide in bio-based solvents such as lactic acid or even water, often without the need for a metal catalyst. researchgate.netrsc.orgrsc.orgtechnion.ac.il Applying these green protocols to this compound could provide sustainable routes to valuable phenolic compounds. researchgate.net

Catalyst Development and Support : While often used as a reagent, the boronic acid moiety itself can participate in catalysis. Furthermore, the compound could be incorporated into ligands for transition metal catalysts or anchored to solid supports to create recyclable catalyst systems, contributing to more sustainable chemical manufacturing.

Photochemical Reactions : Light-promoted reactions represent a mild and efficient way to form chemical bonds. Recent work has shown that boronic acids can react with N-tosylhydrazones under photochemical conditions to synthesize substituted benzylboronates, which are versatile synthetic intermediates. researchgate.net Exploring the photochemical reactivity of this compound could unlock novel synthetic transformations. researchgate.net

常见问题

Q. What are the optimal synthetic routes for preparing (4-(Cyanomethoxy)phenyl)boronic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis of arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct borylation of aromatic precursors. For derivatives like 4-substituted phenylboronic acids, a general protocol involves reacting aryl halides or triflates with bis(pinacolato)diboron under palladium catalysis . For example, 4-(methoxycarbonyl)phenyl boronic acid was synthesized in 62% yield via rhodium-catalyzed carboxylation with CO₂, highlighting the importance of catalyst selection and reaction atmosphere . To improve yields, optimize stoichiometry (e.g., 1.0 mmol substrate), employ inert conditions, and use high-purity reagents. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the boronic acid from byproducts like boroxines .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming structure and purity. For arylboronic acids, ¹H NMR typically shows characteristic peaks for aromatic protons (e.g., δ 7.86–8.10 ppm for para-substituted phenyl groups) and substituents like cyanomethoxy (e.g., δ ~4.67 ppm for -OCH₂CN) . ¹³C NMR can verify the boronic acid moiety (δ ~167–168 ppm for carbonyl groups in esters) and substituent integration . Additional validation via Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm B-O (1340–1310 cm⁻¹) and C≡N (2250 cm⁻¹) stretches. Cross-reference with literature data (e.g., Huy et al., 2018 ) ensures accuracy.

Advanced Research Questions

Q. How do electronic and steric effects of the cyanomethoxy substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyanomethoxy group (-OCH₂CN) enhances the electrophilicity of the boron atom, facilitating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance from bulky substituents can reduce coupling efficiency. For example, 4-(methylthio)phenyl boronic acid showed higher reactivity (85% yield) in palladium-catalyzed reactions compared to sterically hindered analogs . Computational studies (e.g., DFT) can model substituent effects on boron’s Lewis acidity. Experimentally, compare coupling rates with electron-rich (e.g., methoxy) vs. electron-deficient aryl partners to quantify electronic contributions .

Q. What strategies can address contradictions in reported biological activities of boronic acid derivatives, such as tubulin polymerization inhibition?

- Methodological Answer : Discrepancies in biological data often arise from assay conditions (e.g., buffer pH, temperature) or compound stability. For instance, boronic acid analogs of combretastatin showed IC₅₀ values of 0.48–2.1 μM in cell growth assays but required confirmation via tubulin polymerization inhibition (IC₅₀ = 21–22 μM) . To resolve contradictions:

Q. How can advanced analytical techniques overcome challenges in quantifying boronic acid-diol interactions for sensor development?

- Methodological Answer : Boronic acids form reversible complexes with diols, but quantifying binding constants (Kₐ) requires precise methods. Potentiometric titration (as in ) measures pH-dependent complexation, while Isothermal Titration Calorimetry (ITC) provides thermodynamic data. For fluorescent sensors, use carbon dots functionalized with boronic acids (e.g., phenylboronic acid-derived C-dots ). Key steps:

Q. What methodologies enable the study of single-molecule conductance in boronic acid derivatives for molecular electronics?

- Methodological Answer : Scanning Tunneling Microscopy Break Junction (STM-BJ) techniques can measure conductance. For 4-(methylthio)phenyl boronic acid, 2D conductance histograms revealed distinct peaks at 10⁻³ G₀ under 100–200 mV biases, correlating with molecular orientation and electrode coupling . Key steps:

- Prepare boronic acid monolayers on gold substrates via thiol anchoring.

- Perform STM-BJ in controlled environments (e.g., nitrogen atmosphere).

- Analyze conductance traces using clustering algorithms to identify predominant molecular configurations.

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。